esteri gallici
Galloyl esters are a class of organic compounds derived from gallic acid, characterized by the formation of an ester linkage between gallic acid units and various alcohol molecules. These esters exhibit diverse structural configurations depending on the specific alcohol used for esterification. Galloyl esters are widely recognized for their potent antioxidant properties, making them valuable in both pharmaceutical and food industries. Their strong free radical scavenging capacity helps protect against oxidative stress-related diseases. In cosmetics, galloyl esters contribute to skin care products by offering anti-aging benefits and enhancing the overall appearance of the skin through their protective qualities. Additionally, these compounds possess antimicrobial activities, making them suitable for formulations aimed at inhibiting harmful microorganisms. Due to their multifaceted biological actions, galloyl esters are extensively studied for their potential in managing inflammatory conditions and promoting health.

Struttura | Nome chimico | CAS | MF |
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Dodecyl gallate | 1166-52-5 | C19H30O5 |
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Propyl gallate | 121-79-9 | C10H12O5 |
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Hamamelitannin | 469-32-9 | C20H20O14 |
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Glucogallin | 58511-73-2 | C13H16O10 |
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Benzoic acid, 3,4,5-trihydroxy-, (1R,5R,6S)-3-carboxy-5,6-dihydroxy-2-cyclohexen-1-yl ester | 110082-91-2 | C14H14O9 |
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1-O-galloyl-proto-quercitol | 110170-36-0 | C13H16O9 |
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6"-O-galloylsalidroside | 83013-86-9 | C21H24O11 |
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1-O-p-hydroxybenzoyl-6-O-galloyl-beta-D-glucoside | 124960-47-0 | C20H20O12 |
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3,6-di-O-galloyl-1,5-anhydro-D-glucitol | 110534-37-7 | C20H20O13 |
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1,2-Bis-O-(3,4,5-trihydroxybenzoyl)-scyllo-Quercitol | 86588-92-3 | C20H20O13 |
Letteratura correlata
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